3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .
Pharmacokinetics
These properties can help predict the compound’s bioavailability, which is crucial for its effectiveness as a drug .
Result of Action
The inhibition of CDK2 by this compound results in significant alterations in cell cycle progression . Specifically, it can induce apoptosis within HCT cells . This makes the compound potentially useful for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a cyclin-dependent kinase that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 is believed to be due to its ability to fit into the CDK2 active site through essential hydrogen bonding .
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic activities against various cell lines. For instance, it has been reported to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is believed to involve its interaction with CDK2. The compound’s inhibitory activity against CDK2/cyclin A2 has been demonstrated in enzymatic studies . This interaction is thought to result in alterations in cell cycle progression and the induction of apoptosis within cells .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been reported, it is known that the compound’s effects on cell growth inhibition were observed over a certain period
Metabolic Pathways
Given its inhibitory activity against CDK2, it is likely that the compound interacts with enzymes or cofactors involved in cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 3-chloro-2-methylacrylonitrile, followed by cyclization with formamide under acidic conditions . The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially its biological activity.
Cyclization Reactions: Further cyclization reactions can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidines, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cell proliferation.
Biological Research: The compound is used to study the mechanisms of enzyme inhibition and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with specific electronic properties.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[1,5-a]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its inhibitory activity against cyclin-dependent kinases (CDKs).
Uniqueness
3-Chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit certain protein kinases makes it a valuable compound in medicinal chemistry research .
Properties
IUPAC Name |
3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c1-9-3-5-11(6-4-9)12-7-16-14-13(15)10(2)17-18(14)8-12/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMYIHBAXDNGDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C(=N3)C)Cl)N=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322188 | |
Record name | 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821443 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439107-68-3 | |
Record name | 3-chloro-2-methyl-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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